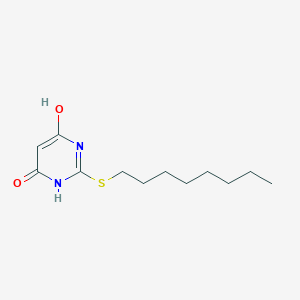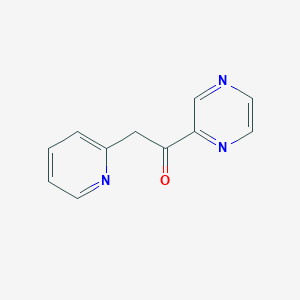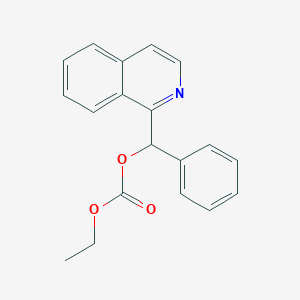
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane is a siloxane compound characterized by its unique structure, which includes six silicon atoms each bonded to a methyl and a phenyl group. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their stability and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with phenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form silanols and other siloxane derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, organometallic reagents.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Silanol derivatives.
Substitution: Various substituted siloxanes.
Hydrolysis: Silanols and lower molecular weight siloxanes.
科学的研究の応用
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a model compound for studying siloxane chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential in developing new materials for medical implants and devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its thermal stability and resistance to degradation.
作用機序
The mechanism by which 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane exerts its effects is primarily through its interaction with other molecules via its silicon-oxygen backbone. The phenyl groups provide hydrophobic characteristics, while the siloxane backbone offers flexibility and stability. These properties make it an excellent candidate for various applications, including as a surface modifier and in the formation of stable films and coatings.
類似化合物との比較
Similar Compounds
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with similar methyl groups but lacking the phenyl groups.
Octamethylcyclotetrasiloxane: Another cyclic siloxane with eight methyl groups and no phenyl groups.
Hexamethylbenzene: An aromatic compound with six methyl groups attached to a benzene ring, lacking the siloxane backbone.
Uniqueness
1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexaphenylhexasiloxane is unique due to its combination of methyl and phenyl groups attached to a siloxane backbone. This structure imparts both hydrophobic and flexible properties, making it suitable for a wide range of applications that require stability, flexibility, and resistance to environmental degradation.
特性
分子式 |
C42H48O5Si6 |
|---|---|
分子量 |
801.3 g/mol |
InChI |
InChI=1S/C42H48O5Si6/c1-48(37-25-13-7-14-26-37)43-50(3,39-29-17-9-18-30-39)45-52(5,41-33-21-11-22-34-41)47-53(6,42-35-23-12-24-36-42)46-51(4,40-31-19-10-20-32-40)44-49(2)38-27-15-8-16-28-38/h7-36H,1-6H3 |
InChIキー |
QFAARLWXHPRORI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C4=CC=CC=C4)O[Si](C)(C5=CC=CC=C5)O[Si](C)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)



![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)






![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
